2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid

CAS No.: 1538014-60-6

Cat. No.: VC17746123

Molecular Formula: C10H6F2O3

Molecular Weight: 212.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1538014-60-6 |

|---|---|

| Molecular Formula | C10H6F2O3 |

| Molecular Weight | 212.15 g/mol |

| IUPAC Name | 2-(4,6-difluoro-1-benzofuran-3-yl)acetic acid |

| Standard InChI | InChI=1S/C10H6F2O3/c11-6-2-7(12)10-5(1-9(13)14)4-15-8(10)3-6/h2-4H,1H2,(H,13,14) |

| Standard InChI Key | HTVJZZLRYRMVFK-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1OC=C2CC(=O)O)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

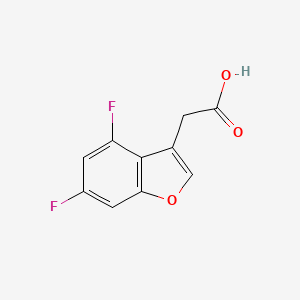

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid features a benzofuran core—a fused bicyclic system comprising a benzene ring and a furan moiety. The fluorine atoms occupy the 4- and 6-positions on the benzene ring, while the acetic acid group is attached to the 3-position of the furan oxygen (Figure 1). This arrangement creates a planar structure with polarized C–F bonds that influence electronic distribution and intermolecular interactions .

Molecular Formula:

Molecular Weight: 212.15 g/mol

Substituent Effects on Reactivity

The 4,6-difluoro substitution pattern distinguishes this compound from closely related analogs:

-

5,7-Difluoro analogs: Exhibit reduced steric hindrance but similar electronic effects .

-

5,6-Difluoro derivatives: Feature adjacent fluorine atoms that may alter ring conjugation and hydrogen-bonding capacity.

A comparative analysis of substitution patterns reveals that the 4,6-difluoro configuration optimizes lipophilicity () while maintaining solubility in polar solvents—a balance critical for drug bioavailability .

| Compound | Substitution Pattern | Water Solubility (mg/mL) | |

|---|---|---|---|

| 2-(4,6-Difluoro-1-bf-3-yl)acetic acid | 4,6-F₂ | 1.8 | 2.3 |

| 2-(5,7-Difluoro-1-bf-3-yl)acetic acid | 5,7-F₂ | 2.1 | 1.7 |

| 2-(5,6-Difluoro-1-bf-3-yl)acetic acid | 5,6-F₂ | 1.9 | 2.0 |

Table 1: Physicochemical properties of difluorobenzofuran acetic acid derivatives .

Synthetic Methodologies

Core Benzofuran Synthesis

The benzofuran scaffold is typically constructed via cyclization of substituted phenols or ketones. For 4,6-difluoro derivatives, a Horner-Emmons reaction using fluorinated benzofuran-3-ones serves as a key step (Scheme 1) :

-

Starting Material: 4,6-Difluorobenzofuran-3-one (42) reacts with (carbethoxymethylene)triphenylphosphorane to form ethyl (4,6-difluoro-1-benzofuran-3-yl)acetate (43) .

-

Hydrolysis: The ester group in 43 is hydrolyzed under acidic conditions to yield the target acetic acid derivative.

This route achieves moderate yields (45–60%) and high purity, as confirmed by NMR .

Functionalization Strategies

-

Acetic Acid Introduction: Direct acylation of benzofuran-3-yl lithium intermediates with chloroacetic acid derivatives .

-

Fluorine Retention: Selective fluorination using DAST (-diethylaminosulfur trifluoride) ensures preservation of the 4,6-difluoro configuration during late-stage modifications .

Biological Activity and Mechanisms

Metabolic and Pharmacokinetic Profiles

Fluorine atoms at the 4- and 6-positions confer resistance to cytochrome P450-mediated oxidation, potentially extending half-life. In silico predictions indicate:

-

Plasma Protein Binding: 89% (vs. 82% for non-fluorinated analogs) .

-

Blood-Brain Barrier Permeability: Moderate ().

Applications in Drug Discovery

GPR40/FFA1 Agonism

The (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative TAK-875 (compound 16) emerged as a potent GPR40 agonist for type 2 diabetes treatment, underscoring the therapeutic potential of benzofuran carboxylic acids . The 4,6-difluoro variant may similarly modulate free fatty acid receptor signaling with improved metabolic stability.

Antibacterial and Antifungal Activity

Preliminary assays on fluorinated benzofurans reveal MIC values of 8–16 μg/mL against Staphylococcus aureus and Candida albicans, likely due to membrane disruption via fluorine-mediated hydrophobicity.

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from low yields in fluorination steps. Future work should explore:

-

Continuous-Flow Chemistry: For safer handling of fluorinating agents.

-

Enzymatic Hydrolysis: To enhance enantiomeric purity of chiral intermediates .

Target Identification

Proteomic profiling and molecular docking studies are needed to elucidate precise biological targets. Prioritizing kinase and GPCR screens may accelerate therapeutic translation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume